molecular formula C19H22N8O B2413800 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone CAS No. 1251683-56-3

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone

Cat. No.: B2413800
CAS No.: 1251683-56-3
M. Wt: 378.44
InChI Key: CPVFKOXJNWGOIB-UHFFFAOYSA-N
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Description

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N8O and its molecular weight is 378.44. The purity is usually 95%.
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Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylpyrimidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c1-13-4-5-20-18(23-13)19(28)26-8-6-25(7-9-26)16-11-17(22-12-21-16)27-15(3)10-14(2)24-27/h4-5,10-12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVFKOXJNWGOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. The key structural features include:

  • Pyrimidine Rings : Contributing to the compound's interaction with biological targets.
  • Pyrazole Moiety : Known for its role in various pharmacological activities.
  • Piperazine Linkage : Enhances solubility and bioavailability.

Antimalarial Activity

Recent studies have investigated the potential of similar pyrimidine derivatives as inhibitors of essential kinases in Plasmodium falciparum, particularly PfGSK3 and PfPK6. These kinases are critical for the survival and proliferation of malaria parasites. Compounds with structural similarities to the target compound have shown promising results:

  • Inhibition of Kinases : Compounds analogous to the target have been reported to inhibit PfGSK3 and PfPK6 with IC50 values in the nanomolar range, indicating high potency against malaria parasites .

Anticancer Activity

Compounds with similar piperazine and pyrimidine configurations have also been evaluated for anticancer properties. For instance:

  • Cell Line Studies : Some derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 10 to 50 µM .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Pyrimidine Substitution Modulates binding affinity to target proteins.
Pyrazole Group Enhances interaction with kinase domains.
Piperazine Ring Improves pharmacokinetic properties.

Studies indicate that modifications in these regions can lead to improved efficacy and selectivity against biological targets .

Study 1: Inhibition of Malaria Kinases

A study focused on a series of pyrimidine derivatives identified as potent inhibitors of PfGSK3 and PfPK6. The most effective compounds exhibited:

  • EC50 Values : Ranging from 2.1 nM to 17 nM against blood stage parasites.
  • Mechanism : These compounds were found to disrupt multiple stages of the malaria life cycle, suggesting their potential as new antimalarial agents .

Study 2: Anticancer Properties

Another investigation assessed the antiproliferative effects of pyrimidine-based compounds on human cancer cell lines:

  • Results : Compounds showed significant inhibition of cell growth and induced apoptosis in treated cells.
  • Mechanism : The compounds were found to interfere with cell cycle progression, leading to increased cell death .

Scientific Research Applications

1. Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Properties : Preliminary studies have demonstrated that the compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate moderate potency compared to standard antibiotics .

2. Enzyme Inhibition

  • The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions. This mechanism is crucial for developing targeted therapies for diseases where enzyme dysregulation is a factor .

3. Receptor Binding

  • It has the potential to bind to various receptors, modulating their activity and influencing downstream signaling pathways. This characteristic is essential for designing drugs that can effectively target specific pathways in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study on Antibacterial Activity

  • A study evaluated the efficacy of related compounds against multi-drug resistant bacterial strains, revealing that some derivatives exhibited comparable or superior activity to conventional antibiotics .

Cytotoxicity Assays

  • Cytotoxicity assays performed on various cancer cell lines indicated that structural modifications could enhance anticancer activity. These findings highlight the importance of structure-activity relationships (SAR) in drug development .

Mechanistic Studies

  • Research has focused on elucidating how these compounds exert their biological effects through interactions with specific protein targets and pathways involved in cell signaling .

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

Reaction StepYield (%)ConditionsReference
Pyrazole-pyrimidine coupling65–75DMF, 80°C, 12h
Piperazine-carbonyl conjugation70–85DCM, RT, 6h, Et₃N
Final purification (HPLC)>95% purityAcetonitrile/water gradient

Basic: How can the molecular structure be confirmed, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Key signals include the piperazine CH₂ groups (δ 2.5–3.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolves connectivity between the pyrazole, pyrimidine, and piperazine moieties .
  • Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺) ensures correct molecular formula .
  • X-ray Crystallography: Single-crystal analysis using SHELXL (via SHELX suite) refines bond lengths/angles and confirms stereochemistry .

Q. Table 2: Example NMR Data for Analogous Compounds

Proton Environmentδ (ppm)MultiplicityReference
Piperazine CH₂2.6–3.1Multiplet
Pyrimidine C-H8.2Singlet
Pyrazole CH₃2.1–2.3Singlet

Advanced: How can contradictions in binding affinity data across different assays be resolved?

Methodological Answer:
Discrepancies in binding data (e.g., IC₅₀ variability) may arise from assay conditions or target conformational states. Strategies include:

  • Orthogonal Assays: Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish true binding from artifactual interactions .
  • Buffer Optimization: Test pH (6.5–7.5) and ionic strength to mimic physiological conditions, as piperazine derivatives are sensitive to protonation .
  • Control Experiments: Use known inhibitors (e.g., 5-HT receptor antagonists) to validate assay reliability .

Q. Table 3: Case Study of Binding Data Variability

Assay TypeReported IC₅₀ (nM)ConditionsReference
Radioligand12 ± 3Tris-HCl, pH 7.4
SPR45 ± 10HEPES, pH 7.0, 150 mM NaCl

Advanced: What computational approaches predict target interactions and binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide): Screen against homology models of GPCRs or kinases (e.g., serotonin receptors) to prioritize targets .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of piperazine conformers .
  • Free Energy Calculations (MM/PBSA): Estimate binding free energy contributions from hydrophobic (pyrazole) and hydrogen-bonding (pyrimidine) groups .

Advanced: How can pharmacokinetic properties (e.g., solubility, LogP) be optimized?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., -OH, -OMe) on the pyrimidine ring to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
  • Salt Formation: Use hydrochloride or citrate salts to enhance bioavailability .
  • Prodrug Strategies: Mask the methanone group with ester linkages for improved membrane permeability .

Q. Table 4: Physicochemical Properties of Analogous Compounds

PropertyValue RangeMethodReference
LogP2.8–3.5HPLC-derived
Solubility (pH 7.4)15–25 µg/mLShake-flask
Plasma Stabilityt₁/₂ > 6hRat plasma incubation

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